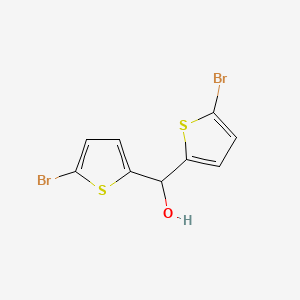
Bis(5-bromothiophen-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(5-bromothiophen-2-yl)methanol: is an organic compound that features two brominated thiophene rings attached to a central methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(5-bromothiophen-2-yl)methanol typically involves the bromination of thiophene followed by a coupling reaction to introduce the methanol group. One common method involves the use of 5-bromothiophene-2-carbaldehyde as a starting material, which is then subjected to a Grignard reaction with methylmagnesium bromide to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions: Bis(5-bromothiophen-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atoms can be reduced to hydrogen, yielding the non-brominated thiophene derivative.
Substitution: The bromine atoms can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or Grignard reagents can facilitate substitution reactions.
Major Products:
Oxidation: Products include 5-bromothiophene-2-carboxaldehyde or 5-bromothiophene-2-carboxylic acid.
Reduction: The major product is 5-thiophen-2-ylmethanol.
Substitution: Products vary depending on the nucleophile used, such as 5-alkylthiophene derivatives.
Scientific Research Applications
Bis(5-bromothiophen-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Its derivatives are studied for potential biological activity and as probes in biochemical assays.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mechanism of Action
The mechanism of action of Bis(5-bromothiophen-2-yl)methanol largely depends on its application. In organic electronics, its role is primarily structural, contributing to the formation of conductive polymers and enhancing the electronic properties of materials. The bromine atoms and methanol group can participate in various chemical reactions, facilitating the formation of new bonds and functional groups .
Comparison with Similar Compounds
Bis(thiophen-2-yl)methanol: Lacks the bromine atoms, resulting in different reactivity and electronic properties.
5-Bromothiophene-2-carbaldehyde: A precursor in the synthesis of Bis(5-bromothiophen-2-yl)methanol, with different functional groups.
4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole: A related compound used in the synthesis of donor-acceptor polymers
Uniqueness: this compound is unique due to the presence of both bromine atoms and a methanol group, which provide versatile reactivity and make it a valuable intermediate in organic synthesis and materials science .
Properties
Molecular Formula |
C9H6Br2OS2 |
|---|---|
Molecular Weight |
354.1 g/mol |
IUPAC Name |
bis(5-bromothiophen-2-yl)methanol |
InChI |
InChI=1S/C9H6Br2OS2/c10-7-3-1-5(13-7)9(12)6-2-4-8(11)14-6/h1-4,9,12H |
InChI Key |
FNOSSRVPZNOTHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Br)C(C2=CC=C(S2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















